molecular formula C8H13NO5 B1423782 Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate CAS No. 1045709-38-3

Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

Cat. No. B1423782
M. Wt: 203.19 g/mol
InChI Key: ADFBBDNXRMDBHN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, also known as ENMA, is a chemical compound with the CAS Number: 1045709-38-3 . It has a molecular weight of 203.19 . The compound is a light-yellow liquid .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl [3- (nitromethyl)-3-oxetanyl]acetate . The InChI code for this compound is 1S/C8H13NO5/c1-2-14-7 (10)3-8 (4-9 (11)12)5-13-6-8/h2-6H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is a light-yellow liquid . It has a molecular weight of 203.19 . The compound should be stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Biological Activity Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, although not directly mentioned in the queried studies, relates to a class of compounds involved in diverse synthetic and biological research. For instance, ethyl esters and derivatives synthesized from various chemical reactions exhibit antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities. These properties are investigated through in vitro and in vivo assessments, highlighting their potential in pharmaceutical applications. Such compounds are synthesized through complex chemical reactions, including the addition of aromatic amines or the aza-alkylation/intramolecular Michael cascade reaction, showcasing the synthetic versatility and the potential for the development of new therapeutic agents (Gurevich et al., 2020).

Material Science and Polymerization In the realm of materials science, ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate-related compounds are explored for their polymerization properties. The cationic polymerization of oxetane-containing monomers leads to branched polyethers with potential applications in coatings, adhesives, and various polymeric materials. These studies delve into the mechanistic aspects of polymerization, including the role of Lewis acids, and provide insights into the synthesis of polymers with desirable physical and chemical properties (Bednarek et al., 2001).

Antimicrobial and Anticancer Research Further research on marine-derived compounds, including those structurally related to ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, has uncovered new macrolactones with significant antimicrobial activities. These findings underscore the importance of marine bioresources in discovering novel bioactive compounds with potential applications in combating infectious diseases. Additionally, certain derivatives exhibit cytotoxic activity against cancer cell lines, underscoring their potential as anticancer agents. Such studies are pivotal in the ongoing search for new therapeutic options for cancer treatment (Mondol et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-2-14-7(10)3-8(4-9(11)12)5-13-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFBBDNXRMDBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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